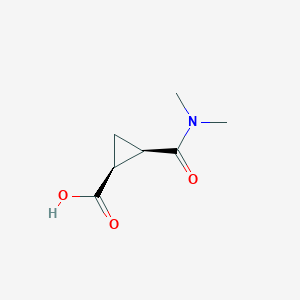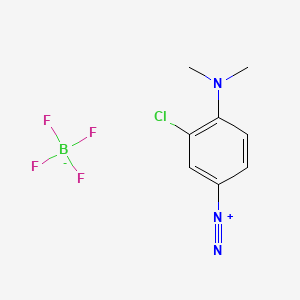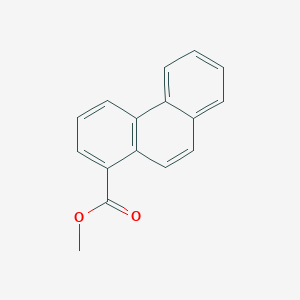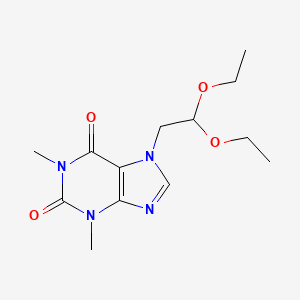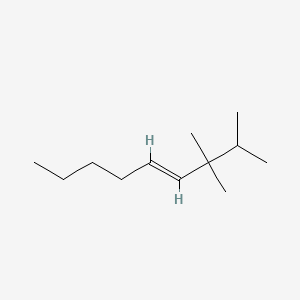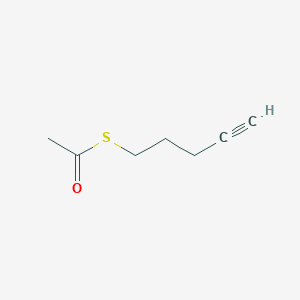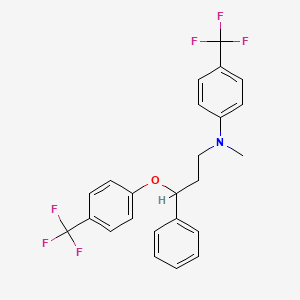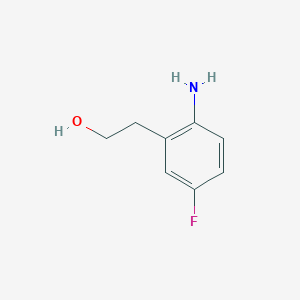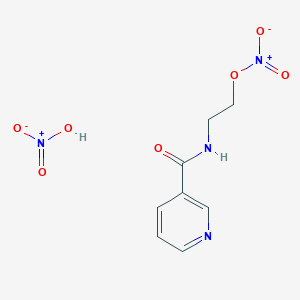
Nicorandil nitrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Nicorandil nitrate is a vasodilatory drug used primarily for the treatment of angina pectoris. It possesses a dual mechanism of action, functioning both as a nitrate and as an ATP-sensitive potassium channel opener. This unique combination allows it to effectively dilate both coronary and peripheral blood vessels, reducing the workload on the heart and improving blood flow .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Nicorandil nitrate can be synthesized through a multi-step process starting from 2-aminoethanol. The amino group is first protected using phthalic anhydride, followed by nitration with a nitrating mixture. The resulting compound is then deprotected using hydrazine hydrate . Another method involves nitration of N-(2-hydroxyethyl)nicotinamide with nitric acid in the presence of acetic anhydride .
Industrial Production Methods
Industrial production of this compound typically involves high-throughput methods such as preparative high-performance liquid chromatography (HPLC) to isolate and purify the compound. This method is efficient and capable of isolating various degradants formed during the production process .
Análisis De Reacciones Químicas
Types of Reactions
Nicorandil nitrate undergoes several types of chemical reactions, including:
Oxidation: The nitrate group can be oxidized to form various oxidative products.
Reduction: The compound can be reduced to form N-(2-hydroxyethyl)nicotinamide and nicotinamide/nicotinic acid.
Substitution: The nitrate group can be substituted under specific conditions to form different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include nitric acid, acetic anhydride, and hydrazine hydrate. Reaction conditions often involve controlled temperatures and specific solvents to ensure the desired product is obtained .
Major Products Formed
The major products formed from these reactions include N-(2-hydroxyethyl)nicotinamide and nicotinamide/nicotinic acid, which are inactive metabolites of this compound .
Aplicaciones Científicas De Investigación
Nicorandil nitrate has a wide range of scientific research applications:
Chemistry: Used as a model compound to study nitrate and potassium channel opener mechanisms.
Biology: Investigated for its effects on cellular signaling pathways and vascular smooth muscle relaxation.
Medicine: Primarily used in the treatment of chronic stable angina pectoris. .
Industry: Utilized in the development of new vasodilatory drugs and formulations.
Mecanismo De Acción
Nicorandil nitrate exerts its effects through two main mechanisms:
Nitrate Action: It acts as a nitric oxide donor, stimulating guanylate cyclase to increase cyclic GMP (cGMP) levels.
Potassium Channel Opening: It activates ATP-sensitive potassium channels, causing hyperpolarization of the cell membrane and further relaxation of vascular smooth muscle.
Comparación Con Compuestos Similares
Similar Compounds
Isosorbide Mononitrate (ISMN): Another nitrate used for angina prophylaxis.
Isosorbide Dinitrate (ISDN): Similar to ISMN but with a different pharmacokinetic profile.
Nitroglycerin: A well-known nitrate used for acute angina relief
Uniqueness
Nicorandil nitrate is unique due to its dual mechanism of action, combining nitrate properties with potassium channel opening. This dual action provides a more balanced vasodilatory effect compared to other nitrates, making it effective in both arterial and venous dilation .
Propiedades
Fórmula molecular |
C8H10N4O7 |
|---|---|
Peso molecular |
274.19 g/mol |
Nombre IUPAC |
nitric acid;2-(pyridine-3-carbonylamino)ethyl nitrate |
InChI |
InChI=1S/C8H9N3O4.HNO3/c12-8(7-2-1-3-9-6-7)10-4-5-15-11(13)14;2-1(3)4/h1-3,6H,4-5H2,(H,10,12);(H,2,3,4) |
Clave InChI |
OJYHXYUKNSAUCH-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CN=C1)C(=O)NCCO[N+](=O)[O-].[N+](=O)(O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



